5-Hexenamide, N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexenamide, N,N-diethyl- is an organic compound belonging to the class of amides It features a hexenamide backbone with two ethyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hexenamide, N,N-diethyl- can be synthesized through the reaction of hexenoyl chloride with diethylamine. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The process can be carried out in an inert solvent like diethyl ether or toluene to control the reaction rate and manage the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the Schotten-Baumann reaction is often employed. This method involves the reaction of hexenoyl chloride with diethylamine in the presence of aqueous sodium hydroxide. The use of a base helps to neutralize the hydrochloric acid formed and facilitates the formation of the desired amide .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexenamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hexenamide, N,N-diethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of amide-containing drugs.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Hexenamide, N,N-diethyl- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylhexanamide
- N,N-Diethylbenzamide
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
Uniqueness
5-Hexenamide, N,N-diethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and industry .
Eigenschaften
CAS-Nummer |
58733-55-4 |
---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
N,N-diethylhex-5-enamide |
InChI |
InChI=1S/C10H19NO/c1-4-7-8-9-10(12)11(5-2)6-3/h4H,1,5-9H2,2-3H3 |
InChI-Schlüssel |
CMYZQHRDZKGKCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.